Trestolone Acetate

描述

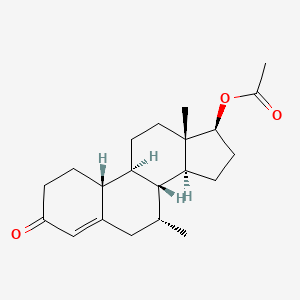

Structure

3D Structure

属性

IUPAC Name |

[(7R,8R,9S,10R,13S,14S,17S)-7,13-dimethyl-3-oxo-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30O3/c1-12-10-14-11-15(23)4-5-16(14)17-8-9-21(3)18(20(12)17)6-7-19(21)24-13(2)22/h11-12,16-20H,4-10H2,1-3H3/t12-,16+,17-,18+,19+,20-,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVCRCPJOLWECJU-XQVQQVTHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=CC(=O)CCC2C3C1C4CCC(C4(CC3)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC2=CC(=O)CC[C@@H]2[C@@H]3[C@@H]1[C@@H]4CC[C@@H]([C@]4(CC3)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80977160 | |

| Record name | Trestolone acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80977160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6157-87-5 | |

| Record name | Trestolone acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6157-87-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trestolone acetate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006157875 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trestolone acetate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13958 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Trestolone acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80977160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TRESTOLONE ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/52XDF4N1XL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Trestolone Acetate: A Technical Guide to its Mechanism of Action on Androgen Receptors

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Trestolone Acetate, also known as MENT acetate (from its active form, 7α-methyl-19-nortestosterone), is a synthetic anabolic-androgenic steroid (AAS) derived from nandrolone.[1][2] Developed for potential applications in androgen replacement therapy and male contraception, its unique molecular structure confers a distinct pharmacological profile compared to endogenous and other synthetic androgens.[3][4] This technical guide provides an in-depth examination of the molecular mechanism of action of this compound, with a specific focus on its interaction with the androgen receptor (AR). It details the pharmacokinetics, receptor binding dynamics, downstream signaling, and the experimental methodologies used to elucidate these properties.

Pharmacokinetics: Conversion to Active Trestolone

This compound is a prodrug, meaning it is administered in an inactive form and is subsequently converted to its active metabolite within the body.[5] Following administration, plasma esterases rapidly hydrolyze the acetate ester at the C17β position, releasing the biologically active androgen, Trestolone (MENT). Studies in cynomolgus monkeys have demonstrated that equimolar subcutaneous infusions of this compound and Trestolone result in comparable serum levels of the active compound, confirming the efficiency of this conversion. This rapid biotransformation is a critical first step before its action on target tissues.

Core Mechanism of Action at the Androgen Receptor

The primary mechanism through which Trestolone exerts its potent anabolic and androgenic effects is by acting as a high-affinity agonist of the androgen receptor. The process follows the canonical pathway for steroid hormone action.

-

Cellular Entry and Receptor Binding: Trestolone, being lipophilic, diffuses across the cell membrane into the cytoplasm of target cells. There, it binds with high affinity to the ligand-binding domain (LBD) of the androgen receptor, which is part of a complex with heat shock proteins (HSPs).

-

Conformational Change and Translocation: Ligand binding induces a conformational change in the AR, causing the dissociation of HSPs. This activated Trestolone-AR complex then translocates from the cytoplasm into the cell nucleus.

-

Gene Transcription Modulation: Within the nucleus, the Trestolone-AR complex dimerizes and binds to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter regions of target genes.

-

Initiation of Protein Synthesis: This binding event recruits co-activator proteins and the cellular transcription machinery, initiating the transcription of androgen-responsive genes. The resulting messenger RNA (mRNA) is translated into proteins that mediate the physiological effects of the androgen, such as increased protein synthesis in muscle tissue, leading to hypertrophy.

Quantitative Analysis of Receptor Interaction

Trestolone's potency is quantitatively defined by its high binding affinity and transcriptional activation capacity, which surpasses that of endogenous androgens.

Binding Affinity

Competitive binding assays reveal that Trestolone binds to the androgen receptor with significantly higher affinity than testosterone. The unique 7α-methyl group in its structure is believed to be a key contributor to this enhanced affinity.

| Compound | Binding Affinity (Ki) | Relative Binding Affinity (RBA) | Reference |

| Trestolone (MENT) | 0.8 nM | ~275% of Testosterone | |

| Testosterone | 2.2 nM | 100% | |

| Methyltrienolone (R1881) | Not specified | Reference Standard (100%) | |

| 19-Nortestosterone (Nandrolone) | Not specified | Higher than Testosterone |

Table 1: Comparative Androgen Receptor Binding Affinities.

Anabolic and Androgenic Potency

Trestolone exhibits a highly favorable anabolic-to-androgenic ratio. This is partly due to its resistance to 5α-reductase, the enzyme that converts testosterone into the more potent (and often problematic) androgen, dihydrotestosterone (DHT). This resistance means Trestolone's androgenic activity is not amplified in tissues like the prostate and skin.

| Compound | Anabolic:Androgenic Ratio | Key Characteristics | Reference |

| Trestolone (MENT) | 2300:650 | Potent anabolic, moderate androgenic, 5α-reductase resistant | |

| Testosterone | 100:100 | Baseline reference, converts to DHT | |

| Trenbolone | 500:500 | Potent anabolic and androgenic | |

| Nandrolone | ~300:30 | High anabolic, low androgenic | - |

Table 2: Comparative Anabolic-to-Androgenic Ratios.

Experimental Protocols

The characterization of Trestolone's interaction with the androgen receptor relies on standardized in vitro and in vivo assays.

In Vitro: Recombinant Androgen Receptor Binding Assay

This assay quantifies the ability of a compound to bind to the AR by competing with a radiolabeled androgen.

-

Objective: To determine the relative binding affinity (RBA) and inhibitory concentration (IC50) of a test compound for the androgen receptor.

-

Methodology:

-

Receptor Preparation: A recombinant rat AR protein, often a fusion protein containing the ligand-binding domain (LBD), is expressed and purified.

-

Assay Setup: The assay is performed in a multi-well plate format (e.g., 96-well). Each well contains the recombinant AR, a fixed concentration of a high-affinity radiolabeled ligand (e.g., [3H]-R1881 or [3H]-DHT), and varying concentrations of the unlabeled test compound (Trestolone).

-

Incubation: The plate is incubated to allow the binding reaction to reach equilibrium.

-

Separation: Bound and free radioligand are separated. In scintillation proximity assays (SPA), this occurs when the radioligand binds to a receptor captured on a scintillant-coated plate, generating a light signal.

-

Quantification: The amount of bound radioligand is measured using a scintillation counter. The signal decreases as the test compound displaces the radioligand.

-

Data Analysis: The data are plotted as a competition curve (percent specific binding vs. log of test compound concentration) to calculate the IC50 value, which can be converted to a binding affinity constant (Ki).

-

In Vitro: Transcriptional Activation (Reporter) Assay

This assay measures the functional consequence of AR binding, i.e., its ability to activate gene transcription.

-

Objective: To determine the potency (EC50) of a compound as an AR agonist.

-

Methodology:

-

Cell Line: A suitable mammalian cell line (e.g., HEK293) is co-transfected with two plasmids: one expressing the full-length human AR and another containing a reporter gene (e.g., luciferase) under the control of an ARE-containing promoter.

-

Treatment: The transfected cells are treated with varying concentrations of the test compound.

-

Incubation: Cells are incubated to allow for AR activation and expression of the reporter gene.

-

Lysis and Measurement: Cells are lysed, and the activity of the reporter enzyme (e.g., luminescence for luciferase) is measured.

-

Data Analysis: A dose-response curve is generated to determine the EC50, the concentration at which the compound elicits 50% of its maximal effect.

-

Conclusion

This compound functions as a potent prodrug for Trestolone, a synthetic androgen with a superior pharmacological profile for anabolic activity. Its mechanism of action is centered on its high-affinity binding to and potent activation of the androgen receptor. Key molecular features, including its 7α-methyl group and resistance to 5α-reductase, result in a high anabolic-to-androgenic ratio and a distinct metabolic fate compared to testosterone. The combination of its strong binding affinity, potent transcriptional activation, and unique metabolism makes Trestolone a compound of significant interest for researchers in endocrinology and drug development. The experimental protocols detailed herein provide a robust framework for the continued investigation and quantitative characterization of novel androgenic compounds.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. This compound 50mg Steroid Course: New Study Shows Promising Results for Enhanced Performance and Muscle Gain - Avena Kodumasinad [avenakodumasinad.ee]

- 3. Trestolone - Wikipedia [en.wikipedia.org]

- 4. go.drugbank.com [go.drugbank.com]

- 5. This compound - CAS 6157-87-5 - For Research [benchchem.com]

The Genesis and Trajectory of a Potent Androgen: A Technical History of 7α-methyl-19-nortestosterone acetate (MENT)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

7α-methyl-19-nortestosterone (MENT), also known as trestolone, is a potent synthetic androgen developed as a potential candidate for androgen replacement therapy and male hormonal contraception. Its unique pharmacological profile, characterized by high anabolic potency, strong suppression of gonadotropins, and a reduced impact on the prostate compared to testosterone, has made it a subject of significant research for decades. MENT acetate (MENT Ac), the 17β-acetate ester and a pro-drug of MENT, was developed to facilitate sustained-release administration. This technical guide provides a comprehensive overview of the discovery, history, and key experimental data associated with MENT, from its initial synthesis to its evaluation in clinical trials.

Discovery and Developmental History

The exploration of synthetic derivatives of nandrolone (19-nortestosterone) in the mid-20th century sought to create compounds with improved anabolic-to-androgenic ratios. The first description of 7α-methylated 19-norsteroids, including MENT, was published in 1963 by Campbell and Babcock.[1] These compounds were identified as a new class of highly potent anabolic and androgenic hormones.

Systematic development, particularly for applications in male contraception and androgen replacement therapy, was pioneered by the Population Council, an international non-profit organization founded in 1952 by John D. Rockefeller III.[2][3][4] Recognizing the limitations of available testosterone preparations for long-term, stable administration, the Population Council advanced the study of MENT as a promising alternative due to its high potency and unique metabolic properties.[5] Despite promising results from numerous preclinical and clinical studies throughout the 1990s and early 2000s, MENT has not been marketed for medical use, though research into its potential applications continues.

Pharmacological Profile and Mechanism of Action

MENT's biological effects are dictated by its chemical structure—a nandrolone derivative with a methyl group at the 7α position. This modification significantly enhances its biological activity and alters its metabolism compared to testosterone.

Receptor Binding and Potency

The high potency of MENT is primarily attributed to its strong binding affinity for the androgen receptor (AR). Studies have shown that MENT is approximately 10 times more potent than testosterone in activating AR-driven gene expression. Additionally, MENT exhibits significant progestational activity, with a binding affinity to the progesterone receptor (PR) that is comparable to that of progesterone itself. This dual action is thought to contribute to its potent antigonadotropic effects.

Metabolism and Prostate Sparing Effect

A key feature of MENT is its resistance to 5α-reductase, the enzyme that converts testosterone into the more potent androgen dihydrotestosterone (DHT) in tissues like the prostate, skin, and hair follicles. Since DHT is a primary driver of prostate growth, MENT's inability to be amplified in this manner results in a significantly lower impact on the prostate relative to its anabolic (muscle-building) activity. While MENT is aromatizable to its corresponding estrogen, 7α-methylestradiol, this conversion occurs at a slow rate.

The signaling pathway of MENT, contrasted with testosterone, is visualized below.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies of MENT.

Table 1: Comparative Receptor Binding and In Vivo Potency

| Compound | Relative Binding Affinity (AR) | Relative Binding Affinity (PR) | Anabolic Potency (Rat; vs. T=1) | Androgenic Potency (Rat; vs. T=1) | Gonadotropin Suppression (Rat; vs. T=1) |

|---|---|---|---|---|---|

| Testosterone (T) | 1.0 | Low | 1.0 | 1.0 | 1.0 |

| MENT | > T (High Affinity) | Comparable to Progesterone | ~10x | ~4x | ~12x |

| DHT | > T | Low | - | > T | - |

Table 2: Pharmacokinetic Parameters of MENT in Healthy Men

| Administration Route | Dose | T½ (Half-life) | MCR (Metabolic Clearance Rate) | Peak Serum Concentration (Cmax) |

|---|---|---|---|---|

| Intravenous | 500 µg | ~40 min | ~2100 L/day | Reached at ~3 min |

| Intramuscular | 2, 4, or 8 mg | - | 1790 ± 140 L/day | Dose-dependent; reached at 1-2 h |

| Subdermal Implant (MENT Ac) | 1 Implant (~0.3 mg/day) | - | - | ~0.6 nmol/L (steady state) |

| Subdermal Implant (MENT Ac) | 2 Implants (~0.8 mg/day) | - | - | ~1.4 nmol/L (steady state) |

| Subdermal Implant (MENT Ac) | 4 Implants (~1.3 mg/day) | - | - | ~2.3 nmol/L (steady state) |

Table 3: Effects of MENT Administration on Endocrine Parameters in Healthy Men

| Administration Route / Dose | Duration | Change in Luteinizing Hormone (LH) | Change in Follicle-Stimulating Hormone (FSH) | Change in Serum Testosterone |

|---|---|---|---|---|

| IM Injection (4 mg/day) | 6 days | ↓ 70% | ↓ 57% | ↓ 74% |

| Subdermal Implant (4 Implants) | 4 weeks | Suppressed to ≤0.6 U/L | Suppressed to ≤0.6 U/L | Suppressed |

Key Experimental Protocols

Protocol for Preclinical Assessment of Anabolic and Androgenic Activity (Hershberger Bioassay)

The Hershberger assay is the standard in vivo method for assessing the androgenic and anabolic activities of a substance. The protocol is based on OECD Test Guideline 441.

-

Animal Model: Peripubertal male rats (approx. 42 days old) are used.

-

Surgical Procedure: Animals are castrated under anesthesia to remove the endogenous source of androgens. A post-surgical recovery period of at least 7 days is required.

-

Dosing:

-

Animals are assigned to groups (n ≥ 6 per group).

-

A vehicle control group receives the carrier solvent only (e.g., corn oil).

-

A positive control group receives a reference androgen (e.g., testosterone propionate).

-

Test groups receive the test substance (e.g., MENT acetate) at a minimum of two dose levels.

-

The substance is administered daily for 10 consecutive days via subcutaneous injection or oral gavage.

-

-

Necropsy and Tissue Collection: Approximately 24 hours after the final dose, animals are euthanized.

-

Endpoint Measurement: Five androgen-dependent tissues are carefully dissected and weighed (wet weight):

-

Ventral Prostate (VP) - Androgenic

-

Seminal Vesicles (SV) - Androgenic

-

Levator Ani-Bulbocavernosus (LABC) muscle - Anabolic

-

Cowper's Glands (CG) - Androgenic

-

Glans Penis (GP) - Androgenic

-

-

Data Analysis: The mean tissue weights of the test groups are statistically compared to the vehicle control group. A significant increase in the weight of the LABC muscle indicates anabolic activity, while increases in the weights of the VP, SV, CG, and GP indicate androgenic activity.

Protocol for In Vitro Androgen Receptor Competitive Binding Assay

This assay determines the ability of a test compound to compete with a known radiolabeled androgen for binding to the AR.

-

Receptor Source Preparation:

-

Rat ventral prostates are homogenized in an ice-cold buffer (e.g., Tris-HCl with EDTA and molybdate).

-

The homogenate is centrifuged at high speed (e.g., 100,000 x g) to produce a supernatant containing the cytosolic fraction, which is rich in androgen receptors.

-

The protein concentration of the cytosol is standardized.

-

-

Assay Setup:

-

A constant concentration of a high-affinity radiolabeled androgen (e.g., [³H]-R1881, methyltrienolone) is added to a series of tubes.

-

A constant amount of the prepared prostate cytosol is added to each tube.

-

Increasing concentrations of the unlabeled competitor (the "cold" ligand, e.g., MENT) are added to the tubes. Control tubes for total binding (no competitor) and non-specific binding (a large excess of cold ligand) are included.

-

-

Incubation: The mixture is incubated for 16-20 hours at low temperature (e.g., 4°C) to allow the binding to reach equilibrium.

-

Separation of Bound and Free Ligand: Dextran-coated charcoal is added to the tubes. The charcoal binds the free, unbound radioligand. The mixture is centrifuged, leaving the receptor-bound radioligand in the supernatant.

-

Quantification: An aliquot of the supernatant is transferred to a scintillation vial, scintillation fluid is added, and the radioactivity is measured using a scintillation counter.

-

Data Analysis: The amount of bound radioligand is plotted against the concentration of the competitor ligand. This allows for the calculation of the IC₅₀ (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) and the relative binding affinity (RBA) of the test compound.

Protocol Outline for a Clinical Trial of MENT Ac Implants for Male Contraception

This protocol is based on clinical trials conducted to assess the efficacy of MENT Ac implants.

-

Study Design: Open-label, non-randomized or randomized, multicenter clinical trial.

-

Participants: Healthy, fertile male volunteers in monogamous relationships.

-

Inclusion/Exclusion Criteria: Defined criteria for age, health status, and baseline sperm concentration.

-

Intervention:

-

Participants are assigned to receive one, two, or four subdermal implants containing MENT acetate.

-

Implants are inserted in the subdermal fat tissue of the upper arm.

-

-

Study Phases:

-

Suppression Phase: Participants are monitored until sperm count is suppressed to a level of oligozoospermia or azoospermia (e.g., <1 million sperm/mL).

-

Efficacy Phase: Couples use the treatment as the sole method of contraception for a defined period (e.g., 12 months).

-

Recovery Phase: Implants are removed, and participants are monitored until sperm parameters return to baseline.

-

-

Primary and Secondary Endpoints:

-

Primary: Contraceptive efficacy (pregnancy rate), proportion of men achieving severe oligozoospermia.

-

Secondary: Time to onset of sperm suppression, changes in serum levels of MENT, LH, FSH, and testosterone, safety parameters (e.g., lipid profiles, liver enzymes, hematocrit), and reversibility of effects.

-

-

Monitoring and Data Collection: Regular visits for blood sampling, semen analysis, and safety assessments.

Developmental Workflow and Conclusion

The development of MENT followed a classical pharmaceutical pipeline, from chemical synthesis and in vitro characterization to extensive preclinical and clinical evaluation.

References

- 1. Estrogenic and progestational activity of 7alpha-methyl-19-nortestosterone, a synthetic androgen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The OECD program to validate the rat Hershberger bioassay to screen compounds for in vivo androgen and antiandrogen responses. Phase 1: use of a potent agonist and a potent antagonist to test the standardized protocol [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Trestolone - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

Trestolone Acetate molecular structure and chemical properties

An In-depth Analysis of its Molecular Structure and Chemical Properties for Researchers, Scientists, and Drug Development Professionals

Trestolone Acetate, also known by its developmental code names CDB-903 and NSC-69948, is a potent synthetic anabolic-androgenic steroid (AAS) derived from nandrolone (19-nortestosterone).[1][2] First described in 1963, it is the C17β acetate ester of its parent compound, trestolone (7α-methyl-19-nortestosterone or MENT).[2][3] While it has never been marketed for clinical use, its unique chemical properties and significant anabolic activity have made it a subject of considerable interest in biomedical and endocrinological research.[3] This technical guide provides a detailed overview of the molecular structure, chemical properties, and relevant biological pathways of this compound.

Molecular Structure and Identification

This compound possesses a steroidal framework based on the estrane skeleton. The key structural feature that distinguishes it from nandrolone is the presence of a methyl group at the 7α-position. This modification significantly enhances its biological activity.

Table 1: Molecular Identification of this compound

| Identifier | Value |

| IUPAC Name | [(7R,8R,9S,10R,13S,14S,17S)-7,13-dimethyl-3-oxo-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate |

| CAS Number | 6157-87-5 |

| Chemical Formula | C₂₁H₃₀O₃ |

| Synonyms | 7α-methyl-19-nortestosterone 17β-acetate, MENT acetate, Orgasteron acetate, U-15614 |

| InChI Key | IVCRCPJOLWECJU-XQVQQVTHSA-N |

Physicochemical Properties

The physicochemical properties of this compound are crucial for its formulation, delivery, and pharmacokinetic profile.

Table 2: Physicochemical Data for this compound

| Property | Value | Source(s) |

| Molecular Weight | 330.47 g/mol | |

| Appearance | White to yellowish crystalline powder | |

| Melting Point | 111-114 °C | |

| Boiling Point | 447.6 ± 45.0 °C (Predicted) at 760 mmHg | |

| Density | 1.11 ± 0.1 g/cm³ (Predicted) | |

| Solubility | DMF: 30 mg/mLDMSO: 25 mg/mLEthanol: 30 mg/mL | |

| pKa (Strongest Basic) | -0.88 (Predicted) |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the 1,4-conjugate addition of a methyl group to a dienone precursor, 6-dehydro-19-nortestosterone acetate. The following is a general protocol based on available literature:

Materials:

-

6-dehydro-19-nortestosterone acetate

-

Methylmagnesium chloride in tetrahydrofuran (THF)

-

Copper (II) acetate

-

Tetrahydrofuran (THF)

-

Hydrochloric acid

-

Heptane

-

Ammonium hydroxide solution (25%)

-

Tert-butyl methyl ether

-

Purified water

Procedure:

-

A slurry of 6-dehydro-19-nortestosterone acetate and anhydrous copper (II) acetate is prepared in tetrahydrofuran and cooled to between -45°C and -35°C.

-

A solution of methylmagnesium chloride in THF is slowly added to the cooled slurry while maintaining the temperature between -45°C and -35°C over a period of at least three hours.

-

The reaction progress is monitored by High-Performance Liquid Chromatography (HPLC).

-

Upon completion, the reaction is quenched by the addition of 37% hydrochloric acid, keeping the temperature below 10°C.

-

The mixture is maintained at this temperature for approximately 30 minutes.

-

Water is slowly added, followed by heptane, and the mixture is allowed to warm to room temperature.

-

The aqueous layer is separated, and the product is extracted with heptane.

-

The combined organic extracts are washed with a 25% ammonium hydroxide solution and then with purified water.

-

The solvent is distilled under atmospheric pressure until a concentrated volume remains.

-

Tert-butyl methyl ether is added to the concentrate, and the mixture is cooled to induce crystallization of this compound.

-

The product is isolated by filtration and dried at 40-50°C.

References

Trestolone Acetate (CAS 6157-87-5): A Technical Guide to Research Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trestolone Acetate, also known as MENT (7α-methyl-19-nortestosterone) acetate, is a potent synthetic anabolic-androgenic steroid (AAS) that has been the subject of significant research interest.[1][2][3] This technical guide provides an in-depth overview of the research applications of this compound (CAS 6157-87-5), focusing on its mechanism of action, pharmacokinetic profile, and key experimental findings. Detailed protocols for fundamental research methodologies are provided to facilitate further investigation into its physiological effects.

Introduction

This compound is a derivative of nandrolone (19-nortestosterone) and was first described in 1963.[1] It has been investigated primarily for its potential as a male hormonal contraceptive and for use in androgen replacement therapy.[1] As a prodrug, this compound is rapidly hydrolyzed in the body to its active form, trestolone. This compound exhibits a strong binding affinity for the androgen receptor and also possesses progestogenic activity. Notably, it does not undergo 5α-reduction to dihydrotestosterone (DHT), which may offer a different side effect profile compared to testosterone.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 6157-87-5 | |

| Molecular Formula | C₂₁H₃₀O₃ | |

| Molecular Weight | 330.46 g/mol | |

| Appearance | White to yellowish crystalline powder | |

| Synonyms | MENT acetate, 7α-methyl-19-nortestosterone 17β-acetate, CDB-903, NSC-69948 |

Mechanism of Action

This compound exerts its effects primarily through its active metabolite, trestolone, which is a potent agonist of the androgen receptor (AR). The binding of trestolone to the AR initiates a cascade of intracellular events, leading to the modulation of gene expression in target tissues. This results in both anabolic effects, such as increased protein synthesis and muscle growth, and androgenic effects.

Additionally, trestolone exhibits potent progestogenic activity and acts as a powerful inhibitor of gonadotropin release. By suppressing the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland, it leads to a significant reduction in endogenous testosterone production and spermatogenesis. This dual action of providing androgenic support while suppressing testicular function forms the basis of its investigation as a male contraceptive.

Signaling Pathway: Hypothalamic-Pituitary-Gonadal (HPG) Axis Suppression

Quantitative Data

Table 1: Comparative Anabolic and Androgenic Activity

| Compound | Anabolic Activity (relative to Testosterone) | Androgenic Activity (relative to Testosterone) | Anabolic:Androgenic Ratio | Reference |

| Testosterone | 1 | 1 | 1:1 | |

| This compound | 10x | 4x | 2.5:1 |

Note: Activity assessed by the increase in weights of the bulbocavernosus plus levator ani muscles (anabolic) and ventral prostate and seminal vesicles (androgenic) in castrated rats.

Table 2: Pharmacokinetic Parameters of Trestolone (Active Metabolite)

| Parameter | Species | Value | Reference |

| Metabolic Clearance Rate (MCR) | Human | 2,360 L/day | |

| Terminal Half-Life | Human | ~40 minutes | |

| Binding to SHBG | Human | No significant binding |

Research Applications & Experimental Protocols

The primary research applications of this compound have been in the fields of male contraception and androgen replacement therapy.

Male Contraception

The potent gonadotropin-suppressive effects of trestolone make it a strong candidate for a male hormonal contraceptive. Research has focused on its ability to induce reversible azoospermia or severe oligozoospermia.

This protocol is a generalized representation based on common methodologies for evaluating the effects of androgens on spermatogenesis.

-

Animal Model: Adult male Sprague-Dawley rats (280-320 g).

-

Acclimation: House animals in a controlled environment (12-hour light/dark cycle, 22±2°C) with ad libitum access to food and water for at least one week.

-

Experimental Groups:

-

Group 1: Sham control (vehicle injection).

-

Group 2: Castrated control.

-

Group 3: Castrated + Testosterone Enanthate (positive control).

-

Group 4: Castrated + this compound.

-

Group 5: Intact + this compound.

-

-

Dosing and Administration:

-

Administer this compound via subcutaneous or intramuscular injection. Dosages should be determined based on preliminary dose-finding studies.

-

The vehicle can be a sterile oil such as sesame or cottonseed oil.

-

Treatment duration is typically 8-12 weeks to cover the full cycle of spermatogenesis.

-

-

Sample Collection:

-

At the end of the treatment period, euthanize animals and collect blood via cardiac puncture for hormone analysis (LH, FSH, testosterone).

-

Harvest testes and epididymides.

-

-

Sperm Analysis:

-

Isolate the cauda epididymis and mince in a known volume of appropriate buffer (e.g., phosphate-buffered saline) to allow sperm to disperse.

-

Determine sperm concentration using a hemocytometer.

-

Assess sperm motility by observing a sample under a microscope and calculating the percentage of motile sperm.

-

Evaluate sperm morphology from a stained smear.

-

-

Histological Analysis:

-

Fix one testis in Bouin's solution or 10% neutral buffered formalin.

-

Embed in paraffin, section, and stain with hematoxylin and eosin (H&E).

-

Examine seminiferous tubule morphology and the presence of different stages of germ cells.

-

-

Hormone Analysis:

-

Analyze serum concentrations of LH, FSH, and testosterone using enzyme-linked immunosorbent assays (ELISA) or radioimmunoassays (RIA).

-

Workflow for Spermatogenesis Suppression Study

Androgen Replacement Therapy

This compound has been explored as an alternative to testosterone for androgen replacement therapy. Its inability to be 5α-reduced could be advantageous in tissues where DHT is associated with adverse effects, such as the prostate.

This protocol outlines a competitive radioligand binding assay to determine the affinity of trestolone for the androgen receptor.

-

Receptor Source:

-

Prepare cytosol from the ventral prostate of adult male Sprague-Dawley rats.

-

Alternatively, use recombinant human androgen receptor.

-

-

Radioligand:

-

[³H]-R1881 (Methyltrienolone), a synthetic high-affinity androgen receptor ligand.

-

-

Assay Buffer:

-

Tris-HCl buffer containing protease inhibitors and a reducing agent (e.g., dithiothreitol).

-

-

Procedure:

-

In a series of tubes, combine the receptor preparation with a fixed concentration of [³H]-R1881 (e.g., 1 nM).

-

Add increasing concentrations of unlabeled trestolone (the competitor).

-

Include control tubes for total binding (no competitor) and non-specific binding (a high concentration of unlabeled R1881).

-

-

Incubation:

-

Incubate the mixture at 4°C for 16-20 hours to reach equilibrium.

-

-

Separation of Bound and Free Ligand:

-

Use a hydroxylapatite slurry or dextran-coated charcoal to separate the receptor-bound radioligand from the free radioligand.

-

Centrifuge the tubes and collect the supernatant (if using charcoal) or the pellet (if using hydroxylapatite).

-

-

Quantification:

-

Measure the radioactivity of the bound fraction using liquid scintillation counting.

-

-

Data Analysis:

-

Calculate the percentage of specific binding at each concentration of the competitor.

-

Determine the IC₅₀ (the concentration of trestolone that inhibits 50% of the specific binding of the radioligand).

-

The relative binding affinity (RBA) can be calculated by comparing the IC₅₀ of trestolone to that of a reference androgen (e.g., R1881 or DHT).

-

Metabolism Studies

Understanding the metabolic fate of this compound is crucial for its development. As a prodrug, it is first hydrolyzed to trestolone. Trestolone is a substrate for aromatase, leading to the formation of 7α-methylestradiol.

-

Incubation System:

-

Human liver microsomes (HLM) or hepatocytes.

-

-

Reaction Mixture:

-

Combine the incubation system with a phosphate buffer, this compound, and an NADPH-generating system (for phase I metabolism).

-

-

Incubation:

-

Incubate at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes).

-

-

Reaction Termination:

-

Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).

-

-

Sample Preparation:

-

Centrifuge to pellet the protein.

-

Collect the supernatant for analysis.

-

-

LC-MS/MS Analysis:

-

Use a suitable liquid chromatography (LC) method to separate the parent compound and its metabolites. A reverse-phase C18 column is commonly used.

-

Employ a tandem mass spectrometer (MS/MS) to detect and identify the metabolites based on their mass-to-charge ratio (m/z) and fragmentation patterns.

-

Key metabolites to monitor include trestolone (from esterase cleavage) and hydroxylated derivatives.

-

-

Data Analysis:

-

Quantify the disappearance of the parent compound over time to determine the rate of metabolism.

-

Identify and semi-quantify the formation of metabolites.

-

Conclusion

This compound (CAS 6157-87-5) is a potent synthetic androgen with significant potential in male contraception and androgen replacement therapy. Its unique pharmacological profile, characterized by high anabolic potency, resistance to 5α-reduction, and potent gonadotropin suppression, makes it a valuable tool for endocrine research. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the physiological and therapeutic effects of this compound. Future research should continue to explore its long-term safety and efficacy in clinical settings.

References

Progestogenic Activity of Trestolone Acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trestolone Acetate (MENT Acetate), a synthetic anabolic-androgenic steroid (AAS) derived from nandrolone (19-nortestosterone), is recognized for its potent androgenic effects. However, a significant and often pivotal aspect of its pharmacological profile is its pronounced progestogenic activity. Trestolone, the active form of this compound, functions as a potent agonist of the progesterone receptor (PR).[1][2] This document provides an in-depth technical overview of the progestogenic activity of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing relevant biological pathways.

Core Progestogenic Activity

This compound acts as a prodrug, rapidly hydrolyzing to its active form, Trestolone (7α-methyl-19-nortestosterone or MENT), upon administration.[3] Trestolone exhibits a high affinity for the progesterone receptor, comparable to that of endogenous progesterone.[4] Its action as a PR agonist is a key contributor to its overall pharmacological effects, including its potent antigonadotropic activity, which is fundamental to its investigation as a potential male contraceptive.[1]

Quantitative Analysis of Progestogenic Activity

The progestogenic potency of Trestolone has been evaluated through various in vitro and in vivo assays. The following table summarizes the available quantitative data on its binding affinity and functional activity at the progesterone receptor.

| Parameter | Trestolone (MENT) | Progesterone (Reference) | Notes |

| Receptor Binding Affinity | |||

| Relative Binding Affinity (RBA) | Comparable to Progesterone | 100% | Determined in competitive binding assays using rabbit uterine progesterone receptors. |

| Functional Activity | |||

| Progestational Activity | Comparable to Progesterone | - | Assessed by the McPhail index (Clauberg test) in immature rabbits, an in vivo measure of progestational effect on the uterine endometrium. |

| PR-mediated Transactivation | As efficient as Progesterone | - | Measured in reporter gene assays, indicating that Trestolone is a full agonist at the progesterone receptor. |

Experimental Protocols

Progesterone Receptor Binding Assay (Competitive Radioligand Binding Assay)

This in vitro assay quantifies the affinity of a test compound for the progesterone receptor.

Objective: To determine the relative binding affinity (RBA) of Trestolone for the progesterone receptor compared to progesterone.

Methodology:

-

Preparation of Receptor Source: Uterine tissue from immature rabbits is homogenized to prepare a cytosolic fraction rich in progesterone receptors.

-

Radioligand: A radiolabeled progestin, such as [³H]-promegestone, is used as the tracer.

-

Competition Assay:

-

A constant concentration of the radioligand is incubated with the receptor preparation.

-

Increasing concentrations of unlabeled Trestolone and, in parallel, unlabeled progesterone (as a reference competitor) are added to the incubation mixtures.

-

The mixtures are incubated to allow for competitive binding to the progesterone receptors.

-

-

Separation of Bound and Free Ligand: Techniques such as dextran-coated charcoal adsorption or filtration are used to separate the receptor-bound radioligand from the free radioligand.

-

Quantification: The radioactivity of the bound fraction is measured using liquid scintillation counting.

-

Data Analysis: The concentration of the test compound (Trestolone) that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The RBA is calculated as follows: RBA = (IC50 of Progesterone / IC50 of Trestolone) x 100%.

McPhail Index Assay (Clauberg Test)

This in vivo assay assesses the progestational effect of a compound on the uterine endometrium.

Objective: To evaluate the functional progestogenic activity of Trestolone in a whole-animal model.

Methodology:

-

Animal Model: Immature female rabbits are used.

-

Priming: The animals are primed with estrogen (e.g., estradiol benzoate) for several days to induce endometrial proliferation.

-

Treatment: Following estrogen priming, the animals are administered the test compound (Trestolone) or progesterone (as a positive control) for a specified period.

-

Tissue Collection and Processing: The animals are euthanized, and their uteri are collected, fixed, sectioned, and stained for histological examination.

-

Histological Evaluation (McPhail Index): The degree of glandular proliferation and arborization of the uterine endometrium is scored on a standardized scale (McPhail scale, typically 0 to +4).

-

Data Analysis: The average McPhail index for the Trestolone-treated group is compared to that of the progesterone-treated group to assess its relative progestational activity.

Progesterone Receptor Transactivation Assay (Reporter Gene Assay)

This in vitro assay measures the ability of a compound to activate the progesterone receptor and induce the transcription of a reporter gene.

Objective: To quantify the functional agonist activity of Trestolone at the progesterone receptor.

Methodology:

-

Cell Line: A suitable mammalian cell line (e.g., HeLa, T47D) that is deficient in endogenous progesterone receptors is used.

-

Transfection: The cells are co-transfected with two plasmids:

-

An expression vector containing the gene for the human progesterone receptor (either PR-A or PR-B isoform).

-

A reporter plasmid containing a progesterone response element (PRE) linked to a reporter gene (e.g., luciferase or chloramphenicol acetyltransferase - CAT).

-

-

Treatment: The transfected cells are treated with varying concentrations of Trestolone or progesterone.

-

Cell Lysis and Reporter Gene Assay: After an incubation period, the cells are lysed, and the activity of the reporter enzyme (e.g., luciferase activity) is measured.

-

Data Analysis: The dose-response curve for Trestolone is generated, and the EC50 value (the concentration that produces 50% of the maximal response) is calculated and compared to that of progesterone.

Signaling Pathways and Mechanisms of Action

As a progesterone receptor agonist, Trestolone is understood to initiate the classical progesterone signaling pathway.

Upon entering the cell, Trestolone binds to the ligand-binding domain of the progesterone receptor, which is located in the cytoplasm in an inactive complex with heat shock proteins (HSPs). Ligand binding induces a conformational change in the receptor, leading to the dissociation of the HSPs. The activated receptor then dimerizes and translocates to the nucleus. In the nucleus, the Trestolone-PR complex binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes. This binding, along with the recruitment of coactivator proteins, initiates the transcription of these genes, leading to the synthesis of new proteins that mediate the progestogenic effects of Trestolone.

Interaction with Progesterone Receptor Isoforms

The human progesterone receptor exists in two main isoforms, PR-A and PR-B, which are transcribed from the same gene but have distinct transcriptional activities. While PR-B generally functions as a stronger transcriptional activator, PR-A can act as a repressor of PR-B activity and other steroid hormone receptors. The specific differential effects of Trestolone on the activity of PR-A and PR-B have not been extensively characterized in the available literature. Further research is required to elucidate whether Trestolone exhibits any isoform-specific agonism or antagonism, which could have significant implications for its tissue-specific effects and overall pharmacological profile.

Conclusion

This compound, through its active metabolite Trestolone, is a potent progestin with a binding affinity and functional activity at the progesterone receptor that is comparable to endogenous progesterone. This progestogenic activity is a critical component of its mechanism of action, particularly in its role as an antigonadotropic agent. The experimental protocols detailed herein provide a framework for the continued investigation and characterization of the progestogenic properties of Trestolone and other novel steroidal compounds. A deeper understanding of its interaction with progesterone receptor isoforms will be crucial for the further development and potential clinical application of this compound.

References

- 1. Trestolone - Wikipedia [en.wikipedia.org]

- 2. Comparison between Steroid Binding to Progesterone Membrane Receptor α (mPRα) and to Progesterone Nuclear Receptor: Correlation with Physicochemical Properties Assessed by Comparative Molecular Field Analysis and Identification of mPRα-specific Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. New insights into the functions of progesterone receptor (PR) isoforms and progesterone signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Estrogenic and progestational activity of 7alpha-methyl-19-nortestosterone, a synthetic androgen - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vivo Effects of Trestolone Acetate on Gonadotropin Suppression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trestolone Acetate, also known as 7α-methyl-19-nortestosterone (MENT), is a potent synthetic androgen with significant potential for use in male hormonal contraception and androgen replacement therapy. A key mechanism of its action is the profound suppression of gonadotropins—luteinizing hormone (LH) and follicle-stimulating hormone (FSH)—which are crucial for spermatogenesis. This technical guide provides an in-depth analysis of the in vivo effects of this compound on gonadotropin suppression, drawing from key clinical trial data. It includes a detailed examination of experimental protocols, a quantitative summary of gonadotropin suppression, and a visualization of the underlying signaling pathways.

Introduction

This compound is a synthetic steroid that exhibits both androgenic and progestogenic activity.[1] This dual activity makes it a powerful inhibitor of gonadotropin release from the pituitary gland.[1][2] By suppressing LH and FSH, this compound effectively reduces intratesticular testosterone production and disrupts the hormonal environment necessary for sperm production, leading to reversible infertility.[1] Understanding the precise quantitative effects and the mechanisms of this suppression is critical for its development as a therapeutic agent.

Mechanism of Gonadotropin Suppression

This compound exerts its suppressive effects on gonadotropins primarily through negative feedback on the hypothalamic-pituitary-gonadal (HPG) axis.

-

Hypothalamic Action: this compound, similar to testosterone and progesterone, acts on the hypothalamus to reduce the pulsatile release of Gonadotropin-Releasing Hormone (GnRH). This is a key upstream event in the suppression of gonadotropin secretion.

-

Pituitary Action: this compound directly acts on the gonadotrope cells within the anterior pituitary gland. It binds to both androgen receptors (AR) and progesterone receptors (PR) in these cells.[1] This binding initiates a signaling cascade that inhibits the synthesis and release of LH and FSH.

The combined androgenic and progestogenic activity of Trestolone is thought to be synergistic in its antigonadotropic effects.

Key Clinical Trial Data on Gonadotropin Suppression

A pivotal clinical trial investigated the efficacy of this compound, administered via subdermal implants, in suppressing gonadotropins in healthy men. This study provides the most comprehensive quantitative data on the dose-dependent effects of this compound.

Summary of Quantitative Data

The following table summarizes the mean percentage decrease in serum LH and FSH levels observed in healthy men after 28 days of treatment with one, two, or four this compound implants.

| Treatment Group (Number of Implants) | Approximate Daily Dose of this compound | Mean Decrease in Luteinizing Hormone (LH) | Mean Decrease in Follicle-Stimulating Hormone (FSH) |

| 1 Implant (n=15) | ~500 µg | 97% | 95% |

| 2 Implants (n=15) | ~1000 µg | Maximal Suppression | Maximal Suppression |

| 4 Implants (n=15) | ~2000 µg | Maximal Suppression | Maximal Suppression |

Data compiled from Suvisaari et al. (1997), as this appears to be the primary publication of the von Egerstein et al. study data.

The study demonstrated that even a single implant delivering approximately 500 µg of this compound per day resulted in a profound suppression of both LH and FSH. Treatment with two and four implants led to maximal suppression of these gonadotropins.

Experimental Protocols

This section details the methodologies employed in the key clinical trial investigating the effects of this compound implants on gonadotropin suppression.

Study Design

-

Study Population: A total of 45 healthy men were recruited across three clinics.

-

Treatment Groups: Subjects were divided into three groups, receiving either one, two, or four this compound implants.

-

Drug Administration: this compound was administered via subdermal implants. Each implant was designed to deliver an average daily dose of approximately 500 µg.

-

Duration of Treatment: The implants were in place for a duration of 28 days.

-

Blood Sampling: Serum samples for hormone analysis were collected before the insertion of the implants and on days 8, 15, 22, 29, 36, and 43 after insertion.

Hormone Analysis

-

Hormone Assays: Serum concentrations of LH and FSH were measured using radioimmunoassay (RIA).

-

Assay Principle: RIA is a highly sensitive technique that utilizes a competitive binding reaction between a radiolabeled hormone and the hormone in the patient's sample for a limited number of antibody binding sites. The amount of bound radiolabeled hormone is inversely proportional to the concentration of the hormone in the sample.

-

Assay Validation: The specific RIA kits and protocols used in the this compound clinical trials were validated for accuracy, precision, and specificity, which is standard practice in clinical research.

Signaling Pathways and Visualizations

The following diagrams illustrate the key signaling pathways involved in gonadotropin suppression by this compound and the experimental workflow of the clinical trial.

Signaling Pathway of this compound in Gonadotrope Cells

Caption: this compound Signaling in Gonadotropes.

Experimental Workflow for this compound Clinical Trial

Caption: Clinical Trial Workflow for this compound.

Conclusion

The available in vivo data from clinical trials robustly demonstrate that this compound is a potent suppressor of both LH and FSH in healthy men. The suppression is dose-dependent, with near-maximal effects observed even at relatively low daily doses administered via subdermal implants. This potent antigonadotropic activity, mediated through both androgen and progesterone receptor signaling pathways in the pituitary, underscores its potential as a key component of a male hormonal contraceptive. Further research to refine dosing and delivery methods will be crucial for its successful clinical application.

References

Trestolone Acetate as an Antigonadotropin Agent: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trestolone acetate (MENT), a potent synthetic androgen, has garnered significant interest for its profound antigonadotropic properties. This technical guide provides a comprehensive overview of the core mechanisms, quantitative effects, and experimental evaluation of this compound as a suppressor of the hypothalamic-pituitary-gonadal (HPG) axis. Detailed summaries of preclinical and clinical data are presented, alongside methodologies for key experiments, to serve as a resource for researchers in endocrinology and drug development.

Introduction

Trestolone, also known as 7α-methyl-19-nortestosterone (MENT), is a synthetic steroid derived from nandrolone.[1][2] Its acetate ester, this compound, functions as a prodrug that is rapidly hydrolyzed in circulation to release the active trestolone moiety.[3][4] Developed initially for potential use in male contraception and androgen replacement therapy, this compound's primary mechanism of interest is its potent and reversible suppression of gonadotropin secretion.[1] This document elucidates the technical aspects of its role as an antigonadotropin agent.

Mechanism of Antigonadotropic Action

This compound exerts its antigonadotropic effects primarily through negative feedback on the hypothalamic-pituitary-gonadal (HPG) axis. This process involves several key actions:

-

Potent Inhibition of Gonadotropin Release: Trestolone is a powerful inhibitor of the release of both luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the anterior pituitary gland. The suppression of LH is critical as it curtails the production of endogenous testosterone by the Leydig cells in the testes. The reduction in FSH directly impairs spermatogenesis.

-

High Androgen Receptor Affinity: Trestolone exhibits a remarkably high binding affinity for the androgen receptor (AR), surpassing that of endogenous testosterone. This strong agonistic activity at the AR in the hypothalamus and pituitary gland is a primary driver of the negative feedback that reduces gonadotropin-releasing hormone (GnRH) and subsequent LH and FSH secretion.

-

Progestogenic Activity: Trestolone also possesses potent progestogenic activity, which is thought to contribute to its antigonadotropic effects.

-

Aromatization to a Potent Estrogen: Trestolone is a substrate for aromatase and is converted to the estrogen 7α-methylestradiol. Estrogens are known to exert negative feedback on the HPG axis, and this metabolite likely contributes to the overall gonadotropin suppression.

The multi-faceted mechanism of action makes this compound a highly effective agent for suppressing the HPG axis, leading to a state of temporary and reversible infertility.

Quantitative Data on Gonadotropin Suppression

Clinical and preclinical studies have quantified the dose-dependent antigonadotropic effects of this compound. The following tables summarize key findings.

Clinical Studies in Healthy Men

| Study (Year) | Administration Route & Dosage | Duration | LH Suppression | FSH Suppression | Testosterone Suppression |

| Noe et al. (1999) | Subdermal Implants: 1 (~500 µ g/day ) | 28 days | Dose-dependent | Dose-dependent | Dose-dependent |

| Subdermal Implants: 2 (~1000 µ g/day ) | 28 days | ~97% | ~95% | ~93% | |

| Subdermal Implants: 4 (~2000 µ g/day ) | 28 days | ~97% | ~95% | ~93% | |

| Hypothetical IM Study | Intramuscular Injection: 4 mg/day | 6 days | ~70% | ~57% | ~74% |

Preclinical Studies in Non-Human Primates

| Study (Year) | Species | Administration Route & Dosage | Duration | LH Suppression |

| Cummings et al. (1998) | Macaca fascicularis (Cynomolgus Monkey) | Subcutaneous Infusion: 0.3 mg/day | 20 weeks | Complete |

| Subcutaneous Infusion: 3.0 mg/day (Testosterone for comparison) | 20 weeks | Complete |

Experimental Protocols

The following sections outline generalized protocols for evaluating the antigonadotropic effects of this compound, based on methodologies reported in the literature.

Human Clinical Trial: Subdermal Implants

-

Objective: To assess the dose-dependent effects of this compound subdermal implants on gonadotropin and testosterone levels in healthy men.

-

Study Design: A randomized, placebo-controlled, dose-escalation study.

-

Subjects: Healthy male volunteers (e.g., 18-45 years old) with normal baseline reproductive hormone levels.

-

Intervention:

-

Subjects are randomized to receive one, two, or four subdermal implants containing this compound, or placebo implants.

-

Implants are typically inserted subcutaneously in the upper arm.

-

The composition of the implants is designed for sustained release over a specified period (e.g., ethylene vinyl acetate copolymer).

-

-

Data Collection:

-

Blood samples are collected at baseline and at regular intervals throughout the treatment period (e.g., weekly) and after implant removal to monitor hormone levels.

-

-

Hormone Analysis:

-

Serum concentrations of LH, FSH, testosterone, and trestolone are measured using validated assays. Historically, radioimmunoassays (RIA) were common. Modern studies would likely employ liquid chromatography-tandem mass spectrometry (LC-MS/MS) for greater specificity and sensitivity.

-

References

- 1. Trestolone - Wikipedia [en.wikipedia.org]

- 2. Assessment of hormonally active agents in the reproductive tract of female nonhuman primates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Retrospective evaluation of the use of non-human primates for fertility assessment of pharmaceuticals submitted for marketing approval in the EU - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics of 7 alpha-methyl-19-nortestosterone in men and cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacological Profile of Trestolone (MENT): A Technical Guide for Researchers

Abstract Trestolone, also known as 7α-methyl-19-nortestosterone (MENT), is a potent synthetic anabolic-androgenic steroid (AAS) and progestin derived from nandrolone.[1] Originally investigated for male contraception and androgen replacement therapy, its unique pharmacological profile has made it a subject of significant interest in endocrine and metabolic research.[1][2] This technical guide provides an in-depth overview of the pharmacological properties of Trestolone, including its mechanism of action, receptor binding kinetics, pharmacodynamic effects, and metabolic fate. Detailed experimental protocols for assessing its bioactivity are also provided to support further research and development.

Introduction

Trestolone (MENT) is a synthetic estrane steroid characterized by the addition of a methyl group at the 7α position of its parent steroid, nandrolone (19-nortestosterone).[1] This structural modification significantly enhances its biological activity. MENT has been explored for its potential clinical applications, primarily as a long-acting male contraceptive due to its potent suppression of gonadotropins, and as a form of androgen replacement therapy.[2] Its distinct profile, which separates it from testosterone and other nandrolone derivatives, warrants detailed investigation by researchers in endocrinology, pharmacology, and drug development.

Mechanism of Action

Receptor Binding Profile

Trestolone exerts its biological effects primarily through interaction with steroid hormone receptors.

-

Androgen Receptor (AR) Agonism : MENT is a potent agonist of the androgen receptor. The 7α-methyl group is believed to significantly enhance its binding affinity, which surpasses that of endogenous androgens like testosterone. One study reported a binding affinity (Ki) of 0.8 nM for trestolone acetate, suggesting a potency 2 to 3 times higher than that of testosterone in competitive binding assays. This strong interaction is the primary driver of its powerful anabolic effects.

-

Progesterone Receptor (PR) Agonism : Trestolone is also a potent progestin, acting as an agonist at the progesterone receptor. Its affinity for the PR is comparable to or greater than that of progesterone itself. This progestogenic activity contributes significantly to its antigonadotropic effects.

Downstream Signaling

Upon binding to the androgen receptor in the cytoplasm, the MENT-AR complex translocates to the cell nucleus. Within the nucleus, it binds to specific DNA sequences known as hormone response elements (HREs), which modulates the transcription of androgen-responsive genes. This genomic action leads to an increase in protein synthesis and a reduction in muscle catabolism, culminating in the significant muscle hypertrophy associated with the compound.

Endocrine Effects

A primary pharmacological action of Trestolone is its potent suppression of the Hypothalamic-Pituitary-Gonadal (HPG) axis. Even at low concentrations, MENT is a powerful inhibitor of gonadotropin-releasing hormone (GnRH) induced secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland. The suppression of LH curtails endogenous testosterone production in the testes, while the inhibition of FSH disrupts spermatogenesis. This dual inhibition is the basis for its investigation as a male contraceptive agent.

Pharmacodynamics

Anabolic and Androgenic Activity

Trestolone is characterized by a very high ratio of anabolic to androgenic activity. Published data suggests an anabolic:androgenic ratio of 2300:650. This indicates exceptionally potent muscle-building properties with comparatively moderate androgenic effects. In animal models, MENT's anabolic potency has been shown to be approximately 10 times greater than that of testosterone. A key differentiator is that MENT is not a substrate for the 5α-reductase enzyme, meaning it is not converted to dihydrotestosterone (DHT). This prevents the amplification of androgenic effects in tissues like the prostate, skin, and scalp.

Progestogenic and Estrogenic Activity

MENT possesses potent progestogenic activity, which contributes to its HPG axis suppression. Unlike some other nandrolone derivatives, Trestolone is a substrate for the aromatase enzyme and is metabolized into the estrogen 7α-methylestradiol. However, this metabolite has weak estrogenic activity, and the overall estrogenic effect appears insufficient for complete estrogen replacement in hypogonadal states, as evidenced by decreased bone mineral density in some clinical studies.

| Table 1: Comparative Pharmacological Data | |||

| Compound | Anabolic:Androgenic Ratio | Relative Binding Affinity (AR) | Relative Binding Affinity (PR) |

| Trestolone (MENT) | 2300:650 | High (Ki = 0.8 nM for acetate) | 100-125% |

| Testosterone | 100:100 | 100% (Reference) | <1% |

| Nandrolone | 300:30 | 20% | 154-155% |

| Dihydrotestosterone (DHT) | 200:200 | ~200-300% | Inactive |

| Values for AR and PR binding are relative to testosterone and progesterone (100%), respectively, unless otherwise noted. |

Pharmacokinetics and Metabolism

ADME Profile

Trestolone has poor oral bioavailability and a short elimination half-life, making oral administration impractical. It is typically developed for parenteral administration via subcutaneous implants or as its prodrug, this compound, via intramuscular injection. This compound is rapidly hydrolyzed by esterases in the blood to release the active MENT moiety.

A critical pharmacokinetic feature of MENT is its lack of binding to sex hormone-binding globulin (SHBG). This contributes to its very rapid metabolic clearance rate (MCR) and high bioavailability to target tissues.

| Table 2: Pharmacokinetic Parameters of Trestolone (MENT) | ||||

| Parameter | Value | Species | Route | Source |

| Terminal Half-life (t½) | ~40 minutes | Human | Intravenous | |

| Metabolic Clearance Rate (MCR) | ~2,360 L/day | Human | Intravenous | |

| SHBG Binding | No significant binding | Human, Monkey | In vitro | |

| This compound Half-life | ~8-12 hours | N/A | N/A |

Metabolic Pathways

The primary metabolic pathways for Trestolone and its prodrugs include:

-

Ester Hydrolysis : this compound is rapidly converted to active Trestolone by esterase enzymes in the plasma.

-

Aromatization : Trestolone is converted by aromatase to 7α-methylestradiol.

-

Hydroxylation & Reduction : Further metabolism likely occurs via cytochrome P450-mediated (e.g., CYP3A4/5) hydroxylation and reduction pathways, leading to various metabolites that are excreted in urine. The identification of these urinary metabolites is an active area of research for anti-doping purposes.

Key Experimental Protocols

Androgen Receptor Competitive Binding Assay

This in vitro assay quantifies the ability of a test compound like Trestolone to bind to the AR by measuring its competition with a radiolabeled ligand.

-

Objective : To determine the binding affinity (e.g., IC50, Ki) of a test compound for the androgen receptor.

-

Principle : A fixed concentration of recombinant AR and a radiolabeled androgen (e.g., [³H]-DHT) are incubated with varying concentrations of the unlabeled test compound. The amount of radioligand displaced by the test compound is measured, allowing for the calculation of its binding affinity.

-

Materials : Recombinant AR protein (ligand-binding domain), radiolabeled ligand ([³H]-DHT or similar), unlabeled test compound (Trestolone), scintillation fluid, filter plates or scintillation proximity assay (SPA) plates, buffer solutions.

-

Brief Protocol :

-

Immobilize recombinant AR protein onto a multi-well plate (e.g., Ni-coated SPA plate).

-

Add serial dilutions of the test compound (Trestolone) to the wells.

-

Add a fixed concentration of the radiolabeled ligand to all wells.

-

Incubate to allow binding to reach equilibrium.

-

Wash to remove unbound ligand (if not an SPA assay).

-

Measure the radioactivity in each well using a scintillation counter.

-

Plot the percentage of bound radioligand against the log concentration of the test compound to determine the IC50 value.

-

In Vivo Hershberger Bioassay

The Hershberger assay is the standard in vivo method for assessing the anabolic and androgenic activity of a compound.

-

Objective : To determine the androgenic (prostate/seminal vesicle growth) and anabolic (levator ani muscle growth) effects of a test compound in a mammalian model.

-

Principle : Immature, castrated male rats are used to eliminate the influence of endogenous androgens. These animals are treated with the test compound for a set period (typically 7-10 days). The weights of specific androgen-dependent tissues are then measured and compared to control groups.

-

Animal Model : Peripubertal, castrated male rats.

-

Brief Protocol :

-

Male rats are castrated at the onset of puberty.

-

After a recovery period, animals are randomized into treatment groups (vehicle control, reference androgen, test compound).

-

The test compound (Trestolone) is administered daily for 7-10 days via oral gavage or subcutaneous injection.

-

Approximately 24 hours after the final dose, animals are euthanized.

-

Five key androgen-dependent tissues are carefully dissected and weighed: ventral prostate (VP), seminal vesicles (SV), levator ani-bulbocavernosus (LABC) muscle, Cowper's glands (COW), and the glans penis (GP).

-

A statistically significant increase in the weights of these tissues compared to the vehicle control indicates androgenic/anabolic activity.

-

Summary and Conclusion

Trestolone (MENT) possesses a unique and powerful pharmacological profile, distinguishing it from both testosterone and its parent compound, nandrolone. Its high-affinity binding to the androgen and progesterone receptors, coupled with its potent suppression of the HPG axis, underpins its primary research applications. The lack of 5α-reduction and minimal SHBG binding are key features that define its potent anabolic activity and rapid clearance. The provided data and experimental protocols offer a framework for researchers to further investigate the nuanced biological effects and therapeutic potential of this compelling synthetic steroid.

References

Trestolone Acetate: An In-depth Technical Guide on its Impact on the Hypothalamic-Pituitary-Gonadal Axis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trestolone Acetate, also known as 7α-methyl-19-nortestosterone (MENT) acetate, is a potent synthetic anabolic-androgenic steroid (AAS) that has garnered significant interest for its potential applications in male contraception and androgen replacement therapy.[1][2][3] Its profound impact on the hypothalamic-pituitary-gonadal (HPG) axis is central to its mechanism of action. This technical guide provides a comprehensive overview of this compound, detailing its effects on the HPG axis, summarizing quantitative data from relevant studies, outlining experimental protocols for assessment, and visualizing key pathways and workflows.

Introduction to this compound (MENT Acetate)

This compound is a derivative of nandrolone (19-nortestosterone) and functions as a prodrug, rapidly hydrolyzing in the body to its active form, Trestolone (MENT).[4][5] First described in 1963, it exhibits a unique pharmacological profile characterized by a high binding affinity for the androgen receptor (AR), reportedly ten times that of testosterone. A key structural feature, the 7α-methyl group, is believed to contribute to this enhanced affinity.

Unlike testosterone, Trestolone is resistant to 5α-reductase, the enzyme that converts testosterone to the more potent androgen dihydrotestosterone (DHT). This resistance is significant as it may reduce the risk of certain androgenic side effects associated with DHT, such as benign prostatic hyperplasia. Furthermore, Trestolone exhibits potent progestogenic activity, which plays a crucial role in its effects on the HPG axis.

The Hypothalamic-Pituitary-Gonadal (HPG) Axis: A Primer

The HPG axis is a critical neuroendocrine system that regulates reproductive function and steroidogenesis. In males, the hypothalamus secretes gonadotropin-releasing hormone (GnRH) in a pulsatile manner. GnRH stimulates the anterior pituitary to release two gonadotropins: luteinizing hormone (LH) and follicle-stimulating hormone (FSH).

-

Luteinizing Hormone (LH): Stimulates the Leydig cells in the testes to produce testosterone.

-

Follicle-Stimulating Hormone (FSH): Acts on the Sertoli cells in the testes to support spermatogenesis.

Testosterone, the primary male sex hormone, exerts negative feedback on both the hypothalamus and the pituitary gland, thereby inhibiting the release of GnRH, LH, and FSH to maintain hormonal homeostasis.

This compound's Mechanism of Action on the HPG Axis

Trestolone is a potent inhibitor of gonadotropin release. Its combined androgenic and progestogenic activities lead to a robust suppression of both LH and FSH from the anterior pituitary. This suppression disrupts the signaling cascade that is essential for testicular function.

The suppression of LH leads to a significant reduction in endogenous testosterone production by the Leydig cells. Simultaneously, the suppression of FSH impairs spermatogenesis in the Sertoli cells. The result is a state of temporary, reversible infertility, making this compound a candidate for male hormonal contraception.

Despite the drastic reduction in endogenous testosterone, the potent androgenic properties of Trestolone itself act to replace the physiological roles of testosterone, thereby maintaining male secondary sexual characteristics, libido, and muscle mass.

Quantitative Data on HPG Axis Suppression

Clinical studies have demonstrated the potent suppressive effects of Trestolone on gonadotropins and endogenous testosterone. The following table summarizes key quantitative findings from a study involving hypogonadal men.

| Parameter | Wash-out Phase (Baseline) | This compound Treatment | Testosterone Enanthate Treatment |

| Drug Regimen | No androgen replacement | Two 115 mg implants, s.c. | 200 mg, i.m., every 3 weeks |

| Duration | Minimum 6 weeks | 6 weeks | 6 weeks |

| Plasma MENT (nmol/L) | Undetectable | 1.4 ± 0.1 (at 3 weeks) | Not Applicable |

| Nadir Testosterone (nmol/L) | 3.6 ± 0.6 | Not explicitly stated, but MENT replaced androgenic action | 9.4 ± 0.6 (3 weeks post-injection) |

Data adapted from a study on hypogonadal men, illustrating the achievement of therapeutic MENT levels.

In studies for male contraception, the goal is to suppress gonadotropins to levels that result in azoospermia or severe oligozoospermia. Daily administration of Trestolone has been shown to effectively suppress LH and FSH, leading to a marked decrease in serum testosterone levels.

Pharmacokinetics and Metabolism

This compound is rapidly converted to the active compound, Trestolone (MENT), in circulation. Studies in cynomolgus monkeys have shown that subcutaneous infusion of equimolar concentrations of MENT and MENT Acetate resulted in comparable serum MENT levels, confirming this rapid hydrolysis.

Trestolone has a much faster metabolic clearance rate (MCR) than testosterone (2,360 L/day for MENT vs. lower values for testosterone). This rapid clearance is partly attributed to the fact that, unlike testosterone, Trestolone does not bind to sex hormone-binding globulin (SHBG). The terminal half-life of intravenously administered Trestolone in men is approximately 40 minutes.

Metabolism of Trestolone primarily occurs via cytochrome P450 (CYP3A4/5-mediated) pathways, leading to the formation of various hydroxylated derivatives.

Experimental Protocols

Assessment of HPG Axis Function

Evaluating the impact of this compound on the HPG axis involves measuring basal hormone levels.

-

Objective: To quantify the levels of LH, FSH, and total and free testosterone in serum or plasma.

-

Protocol:

-